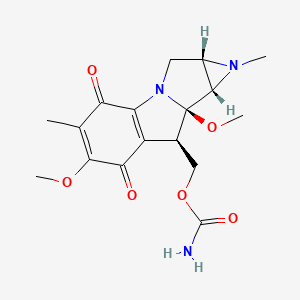
Mitomycin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitomycin J is a member of the mitomycin family, which are potent antibacterial and anti-cancer compounds. These compounds were first isolated from the bacterium Streptomyces caespitosus in the 1950s. This compound, like its relatives, is known for its complex structure and significant biological activity, particularly its ability to cross-link DNA, which makes it a valuable chemotherapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mitomycins, including Mitomycin J, is challenging due to their complex structure. The synthetic routes typically involve multiple steps to construct the tetracyclic pyrroloindole skeleton, which includes an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine. These steps require precise control of reaction conditions to maintain the integrity of the functional groups .
Industrial Production Methods
Industrial production of mitomycins often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired mitomycin compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Mitomycin J undergoes various chemical reactions, including:
Reduction: this compound can be reduced to form active metabolites that can alkylate DNA.
Oxidation: It can also undergo oxidation, although this is less common.
Substitution: The aziridine ring in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and nucleophiles for substitution reactions. The reactions typically require controlled conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions are typically DNA adducts, where this compound has alkylated the DNA, leading to cross-linking and inhibition of DNA replication .
Scientific Research Applications
Mitomycin J has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Researchers use it to study DNA repair mechanisms and the cellular response to DNA damage.
Medicine: this compound is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Mitomycin J exerts its effects primarily through DNA cross-linking. Upon entering the cell, it undergoes bioreduction to form an active metabolite that can alkylate DNA. This alkylation leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA .
Comparison with Similar Compounds
Mitomycin J is similar to other mitomycins such as Mitomycin C, Mitomycin A, and Porfiromycin. it is unique in its specific structure and the particular DNA adducts it forms. This uniqueness can lead to different biological activities and therapeutic potentials .
List of Similar Compounds
- Mitomycin C
- Mitomycin A
- Porfiromycin
- Azinomycins
- FR-900482
- Maduropeptin
- Azicemicins
Properties
CAS No. |
74985-82-3 |
|---|---|
Molecular Formula |
C17H21N3O6 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8R)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9-,15-,17+,19?/m0/s1 |
InChI Key |
FMMDHGNWABITNT-VLWMXGIESA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















